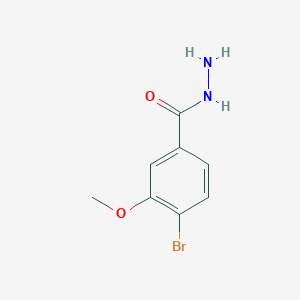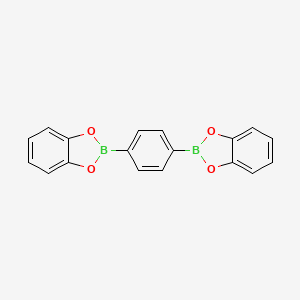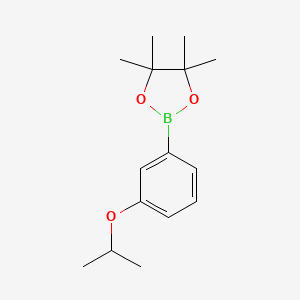
1,2-Dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',5'-bisphosphate) (ammonium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) (ammonium salt): is a phosphoinositide, a type of phospholipid that plays a crucial role in cellular signaling. This compound is a minor component of cell membranes but is essential for various cellular processes, including signal transduction and membrane trafficking .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) typically involves the esterification of glycerol with oleic acid, followed by the phosphorylation of the inositol ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production methods for this compound involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for research and commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the fatty acid chains, affecting the compound’s properties.
Reduction: Reduction reactions can alter the inositol ring, impacting its signaling capabilities.
Substitution: Substitution reactions can replace specific groups on the inositol ring, modifying its interaction with other molecules.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in various phosphoinositide analogs .
Aplicaciones Científicas De Investigación
1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) has numerous scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cellular signaling pathways, including the IP3/DAG pathway and the PI3K/AKT pathway.
Industry: Utilized in the development of biosensors and other biotechnological applications.
Mecanismo De Acción
The mechanism of action of 1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) involves its role as a substrate for various enzymes in cellular signaling pathways. It is hydrolyzed by phospholipase C to produce inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), which act as second messengers in signal transduction . Additionally, it can be phosphorylated by PI3-kinase to produce PI(3,4,5)P3, which activates downstream signaling components like the protein kinase AKT .
Comparación Con Compuestos Similares
1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-4’,5’-bisphosphate) (ammonium salt): Another phosphoinositide involved in similar signaling pathways.
1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt): A trisphosphate analog with additional phosphorylation sites.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: A phosphatidylcholine with different headgroup chemistry.
Uniqueness: 1,2-Dioleoyl-sn-glycero-3-phospho-(1’-myo-inositol-3’,5’-bisphosphate) is unique due to its specific phosphorylation pattern, which allows it to participate in distinct signaling pathways and interact with specific proteins. This makes it a valuable tool for studying cellular processes and developing therapeutic strategies .
Propiedades
Fórmula molecular |
C45H88NO19P3 |
|---|---|
Peso molecular |
1040.1 g/mol |
Nombre IUPAC |
azane;[3-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-45-41(49)43(62-65(51,52)53)40(48)44(42(45)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17+,20-18+; |
Clave InChI |
JFWCCBKCGYVZEW-ZGWGUCJNSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B12093354.png)

![2-[6-[3-[6-[[6-[[5-[5-(6-ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B12093378.png)



![4-(3,5-Dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B12093399.png)






